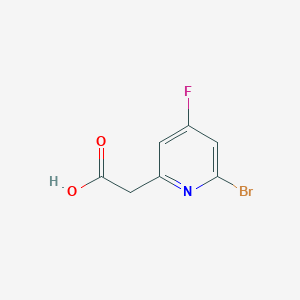![molecular formula C22H19N5O B13440105 2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)
2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide typically involves the following steps:
Formation of 1-Benzyl-1,2,3-triazole: This can be achieved through the Huisgen 1,3-dipolar cycloaddition reaction between benzyl azide and an alkyne.
Coupling with Aniline: The 1-benzyltriazole is then coupled with an aniline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Benzamide: The final step involves the reaction of the coupled product with benzoyl chloride in the presence of a base to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the aniline moiety can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Amino derivatives of the aniline moiety.
Substitution: Substituted benzamide derivatives.
科学研究应用
2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用机制
The mechanism of action of 2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. The benzamide moiety can also interact with various biological pathways, modulating their function.
相似化合物的比较
Similar Compounds
Momelotinib: A benzamide derivative used as a JAK1/JAK2 inhibitor.
Quinazolinone Derivatives: Known for their diverse biological activities, including anticancer and antibacterial properties.
2,4-Disubstituted Thiazoles: Exhibiting a wide range of biological activities, such as antibacterial and antifungal effects.
Uniqueness
2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide is unique due to its specific structure, which combines the properties of benzamides and triazoles. This combination allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
属性
分子式 |
C22H19N5O |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
2-[4-(1-benzyltriazol-4-yl)anilino]benzamide |
InChI |
InChI=1S/C22H19N5O/c23-22(28)19-8-4-5-9-20(19)24-18-12-10-17(11-13-18)21-15-27(26-25-21)14-16-6-2-1-3-7-16/h1-13,15,24H,14H2,(H2,23,28) |
InChI 键 |
YMPVECIMQAQHDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C3=CC=C(C=C3)NC4=CC=CC=C4C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


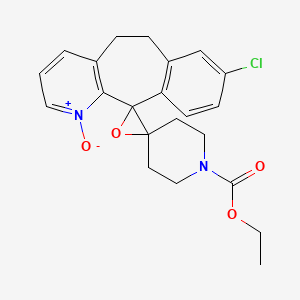
![2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B13440032.png)
![(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate](/img/structure/B13440033.png)
![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)
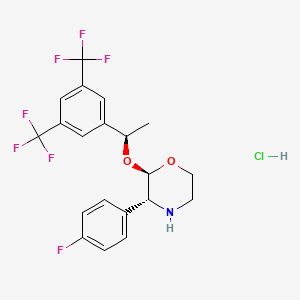
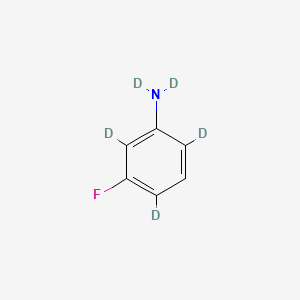
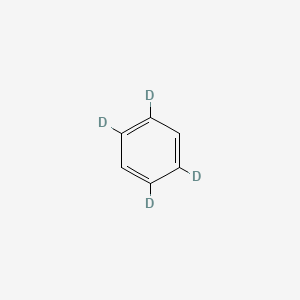
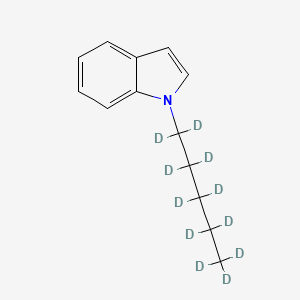
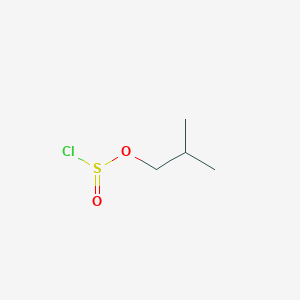
![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)
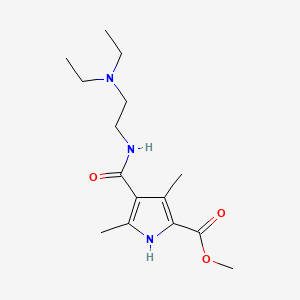
![(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)
